Welcome to the BenchChem Online Store!
molecular formula C9H9BrN2 B8635638 2-(3-Pyrrolin-1-yl)-5-bromopyridine

2-(3-Pyrrolin-1-yl)-5-bromopyridine

Cat. No. B8635638
M. Wt: 225.08 g/mol
InChI Key: VXJRNDQLKAACRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06689779B2

Procedure details

In 100 ml of 1-methyl-2-pyrrolidone was dissolved 10 g of 2,5-dibromopyridine which was then added with 3.5 ml of 3-pyrrolidine, along with 8.7 g of potassium carbonate at room temperature, followed by reacting them at 100° C. for 24 hours. After completion of the reaction, the same post-treatment was carried out as in Preparation Example 3 to obtain the title compound. 8 g.
[Compound]
Name
3-pyrrolidine
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].C[N:16]1[CH2:20][CH2:19][CH2:18][C:17]1=O>>[N:16]1([C:2]2[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)[CH2:20][CH:19]=[CH:18][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
3-pyrrolidine
Quantity
3.5 mL
Type
reactant
Smiles
Name
Quantity
8.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the same post-treatment was carried out as in Preparation Example 3

Outcomes

Product
Name
Type
product
Smiles
N1(CC=CC1)C1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.